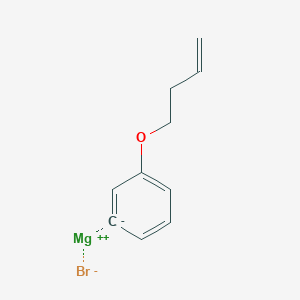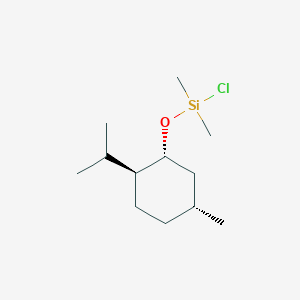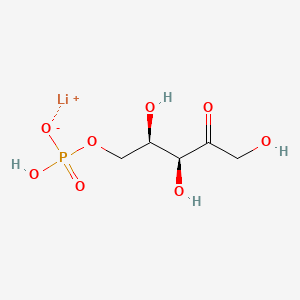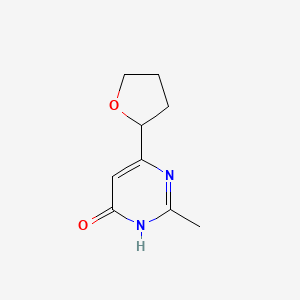
Magnesium;but-3-enoxybenzene;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;but-3-enoxybenzene;bromide is a compound that belongs to the class of Grignard reagents. Grignard reagents are organomagnesium compounds typically represented as RMgX, where R is an organic group and X is a halide. These reagents are highly valuable in organic synthesis due to their ability to form carbon-carbon bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium;but-3-enoxybenzene;bromide is synthesized by reacting magnesium metal with but-3-enoxybenzene bromide in an anhydrous ether solvent. The reaction is carried out under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The magnesium inserts itself between the carbon and the bromine atom, forming the Grignard reagent .
Industrial Production Methods
In industrial settings, the preparation of Grignard reagents like this compound involves the use of large-scale reactors equipped with reflux condensers. The reaction mixture is typically heated to facilitate the reaction, and the process is carefully controlled to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;but-3-enoxybenzene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution: Can participate in substitution reactions with various electrophiles.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, esters, and carbon dioxide. The reactions are typically carried out in anhydrous ether solvents under inert atmospheres to prevent moisture from deactivating the Grignard reagent .
Major Products Formed
The major products formed from reactions with this compound include secondary and tertiary alcohols, carboxylic acids, and other carbon-carbon bonded compounds .
Aplicaciones Científicas De Investigación
Magnesium;but-3-enoxybenzene;bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of magnesium;but-3-enoxybenzene;bromide involves the nucleophilic addition of the Grignard reagent to electrophilic carbon atoms. The carbon-magnesium bond in the Grignard reagent is highly polarized, making the carbon atom a strong nucleophile. This nucleophilic carbon attacks electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds .
Comparación Con Compuestos Similares
Magnesium;but-3-enoxybenzene;bromide can be compared to other Grignard reagents, such as phenylmagnesium bromide and methylmagnesium bromide. While all Grignard reagents share similar reactivity patterns, this compound is unique due to its specific structure, which can influence its reactivity and the types of products formed .
List of Similar Compounds
- Phenylmagnesium bromide
- Methylmagnesium bromide
- Ethylmagnesium bromide
- Allylmagnesium bromide
Propiedades
Fórmula molecular |
C10H11BrMgO |
|---|---|
Peso molecular |
251.40 g/mol |
Nombre IUPAC |
magnesium;but-3-enoxybenzene;bromide |
InChI |
InChI=1S/C10H11O.BrH.Mg/c1-2-3-9-11-10-7-5-4-6-8-10;;/h2,4-5,7-8H,1,3,9H2;1H;/q-1;;+2/p-1 |
Clave InChI |
GBWRBJIBXLYIEO-UHFFFAOYSA-M |
SMILES canónico |
C=CCCOC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate](/img/structure/B13433620.png)



![(5'R,8'S,11'R,13'S,14'S,17'S)-11'-(1,3-benzodioxol-5-yl)-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B13433638.png)
![(3R,4S)-tert-butyl 4-((R)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13433642.png)

![1,4-Dihydro-1-[2-(2-methoxyphenyl)-2-[(tetrahydro-2H-pyran-4-yl)oxy]ethyl]-alpha,alpha-dimethyl-6-(2-oxazolyl)-2,4-dioxothieno[3,2-d]pyrimidine-3(2H)-acetic Acid](/img/structure/B13433646.png)



